CB1 Receptor Antagonist Annotation: A Target-Specific Differentiation from Uncharacterized Pyrazole Alcohols
Among structurally related pyrazole-butanol compounds, 4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-2-ol (synonymously indexed as 'Pyrazole derivative 5' and 'PMID26161824-Compound-15') is specifically annotated in the DrugMap database as a cannabinoid receptor 1 (CB1) antagonist with a patented indication for obesity [1]. In contrast, close analogs such as 4-(1-methyl-1H-pyrazol-5-yl)butan-2-ol (CAS 1339159-00-0), 4-(1-ethyl-1H-pyrazol-5-yl)butan-2-ol, and 4-(1,3-dimethyl-1H-pyrazol-5-yl)-3-methylbutan-2-ol (CAS 1468421-44-4) lack equivalent CB1 antagonist annotation in public databases. The presence of the 1,3-dimethyl substitution pattern on the pyrazole core is consistent with the SAR of known CB1 antagonist pharmacophores documented in the medicinal chemistry literature [2].
| Evidence Dimension | Target annotation (CB1 antagonist vs. uncharacterized) |
|---|---|
| Target Compound Data | CB1 antagonist annotation confirmed in DrugMap (patented, obesity indication) |
| Comparator Or Baseline | 4-(1-methyl-1H-pyrazol-5-yl)butan-2-ol, 4-(1-ethyl-1H-pyrazol-5-yl)butan-2-ol: no CB1 annotation found |
| Quantified Difference | Qualitative presence vs. absence of CB1 target annotation |
| Conditions | Database annotation cross-referenced between DrugMap, PubChem, and patent records |
Why This Matters
For research programs developing CB1-targeted therapeutics, selecting a compound with a verified target annotation reduces the risk of investing in a structurally similar but biologically uncharacterized analog.
- [1] DrugMap. (n.d.). Details of the Drug: Pyrazole derivative 5 (DMDGSKH). IDRBLab. Retrieved from https://drugmap.idrblab.net/data/drug/details/DMDGSKH. View Source
- [2] Lan, R., Liu, Q., Fan, P., Lin, S., Fernando, S. R., McCallion, D., ... & Makriyannis, A. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(4), 769-776. View Source
